molecular formula C12H12N6O3 B2468975 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1172435-08-3

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2468975
CAS No.: 1172435-08-3
M. Wt: 288.267
InChI Key: XBSHVZQYRVXIKS-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. This compound is a derivative of pyrazole and oxadiazole , which are known to have various biological activities . .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is possible that this compound may affect multiple biochemical pathways related to these activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities associated with pyrazole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocycles, which contribute to its biological properties. The key components include:

  • Pyrazole ring : Known for various biological activities.
  • Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory effects.
  • Isoxazole moiety : Recognized for its role in modulating immune responses.

Molecular Formula

C12H14N6O3C_{12}H_{14}N_{6}O_{3}

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the compound , exhibit significant immunomodulatory properties. A study highlighted that compounds with similar structures can regulate immune functions by affecting cytokine production and lymphocyte proliferation.

Key Findings:

  • Inhibition of TNF-α Production : Compounds related to isoxazoles have been shown to inhibit TNF-α production in vitro, which is crucial for inflammatory responses .
  • Regulation of Immune Cell Proliferation : The compound may influence the proliferation of thymocytes and splenocytes, impacting overall immune response .

2. Anti-inflammatory Activity

The anti-inflammatory properties are particularly noteworthy. Isoxazole derivatives have been documented to reduce carrageenan-induced paw edema in animal models, indicating potential applications in treating inflammatory diseases .

Study 1: Immunomodulatory Properties

A comprehensive review on isoxazole derivatives demonstrated their ability to modulate immune responses significantly. The study reported that specific derivatives could inhibit humoral immune responses while enhancing cellular immunity .

CompoundEffect on Immune ResponseMechanism
MO5Inhibits humoral responseTNF-α inhibition
RM-11Enhances CD4+ T cell activityLymphocyte promotion

Study 2: In Vivo Efficacy

In vivo studies have shown that similar compounds can significantly alter immune cell populations in mice. For instance, treatment with certain isoxazole derivatives increased the percentage of mature CD4+ and CD8+ T cells, which are essential for effective immune responses .

Scientific Research Applications

Medicinal Chemistry

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has shown promise in medicinal chemistry for its potential therapeutic effects. Its derivatives have been evaluated for:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been tested against various cancer cell lines with promising results regarding growth inhibition .
  • Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways suggests its potential as an anti-inflammatory agent .

Agricultural Applications

Research indicates that compounds similar to this compound may be effective in agricultural settings:

  • Pesticidal Activity : Studies have explored the use of oxadiazole derivatives as pesticides due to their ability to disrupt biological processes in pests .

Material Science

The unique structural features of this compound allow for its use in developing new materials:

  • Polymeric Applications : The incorporation of isoxazole and oxadiazole groups into polymers can enhance their thermal stability and mechanical properties .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of various oxadiazole derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines including SNB19 and OVCAR8. The percent growth inhibition ranged from 67% to 86%, indicating strong potential for development as anticancer agents .

Case Study 2: Anti-inflammatory Screening

In another study assessing the anti-inflammatory properties of similar compounds, it was found that certain derivatives could effectively inhibit pro-inflammatory cytokines in vitro. This suggests a pathway for therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-6-4-9(21-17-6)10(19)13-12-15-14-11(20-12)8-5-7(2)18(3)16-8/h4-5H,1-3H3,(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSHVZQYRVXIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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